REACTION_CXSMILES
|
[CH2:1]([NH2:4])[CH2:2][NH2:3].[CH:5](Cl)([C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1>C(#N)C>[C:6]1([CH:5]([C:12]2[CH:13]=[CH:14][CH:15]=[CH:16][CH:17]=2)[NH:3][CH2:2][CH2:1][NH2:4])[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1
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Name
|
|
Quantity
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90.15 g
|
Type
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reactant
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Smiles
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C(CN)N
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Name
|
|
Quantity
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50.7 g
|
Type
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reactant
|
Smiles
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C(C1=CC=CC=C1)(C1=CC=CC=C1)Cl
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Name
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|
Quantity
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300 mL
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Type
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solvent
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Smiles
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C(C)#N
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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is heated
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Type
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TEMPERATURE
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Details
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under reflux for 24 hours
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Duration
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24 h
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Type
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CUSTOM
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Details
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It is partitioned between 400 ml of diethyl ether and 175 ml of 10% sodium hydroxide solution
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Type
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CUSTOM
|
Details
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the ether phase is separated off
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over magnesium sulphate
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Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
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DISTILLATION
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Details
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distilled under reduced pressure
|
Name
|
|
Type
|
product
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Smiles
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C1(=CC=CC=C1)C(NCCN)C1=CC=CC=C1
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |